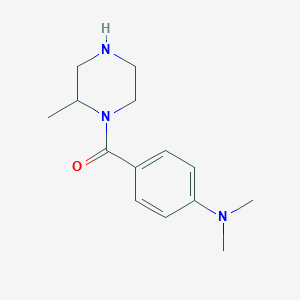
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline, also known as DMPA, is an organic compound that is widely used in scientific research and laboratory experiments. DMPA is a derivative of piperazine, an organic compound derived from piperidine, and is a common component of many pharmaceuticals and drugs. DMPA has several unique properties that make it an ideal compound for scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, drugs, and other organic compounds. This compound is also used in the synthesis of peptides and other biomolecules. In addition, this compound is used in the synthesis of polymers, dyes, and other materials. This compound is also used in the synthesis of organic acids, esters, and other compounds. Furthermore, this compound is used in the synthesis of surfactants, catalysts, and other compounds.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline is not fully understood. However, it is believed that this compound acts as a proton donor, and is capable of forming reversible covalent bonds with other molecules. This property allows this compound to interact with other molecules and affect their properties. For example, this compound can interact with proteins and affect their structure and function. Furthermore, this compound can interact with nucleic acids and affect their structure and function.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. This compound has also been shown to act as an antioxidant, and can help protect cells from oxidative damage. In addition, this compound has been shown to activate certain enzymes, which can affect the metabolism of cells. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in laboratory experiments. In addition, this compound is relatively stable, and can be stored for long periods of time without degradation. Furthermore, this compound is relatively easy to synthesize and is widely available. However, this compound is also relatively expensive, and its synthesis can be difficult to control. In addition, this compound can react with other molecules, which can affect the results of laboratory experiments.
Direcciones Futuras
The future directions of N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline are numerous. One potential direction is to develop new methods for synthesizing this compound. In addition, this compound could be used in the synthesis of new drugs and pharmaceuticals. Furthermore, this compound could be used in the synthesis of peptides, polymers, and other materials. Finally, this compound could be used in the development of new catalysts, surfactants, and other compounds.
Métodos De Síntesis
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline can be synthesized through a variety of methods, including the reaction of piperazine with an appropriate amine or aldehyde. The most common method for synthesizing this compound is the reaction of piperazine with dimethylamine. The reaction is carried out in an aqueous solution of sodium hydroxide, and the resulting product is this compound. In addition to this method, this compound can also be synthesized through the reaction of piperazine with an appropriate aldehyde. In this method, a solution of piperazine and the aldehyde is heated in the presence of a base, such as sodium hydroxide, and the resulting product is this compound.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-10-15-8-9-17(11)14(18)12-4-6-13(7-5-12)16(2)3/h4-7,11,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCWQZDRSPBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)
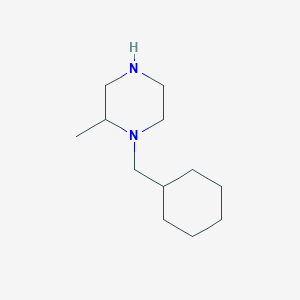
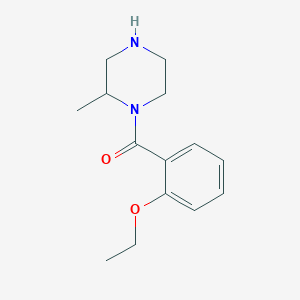
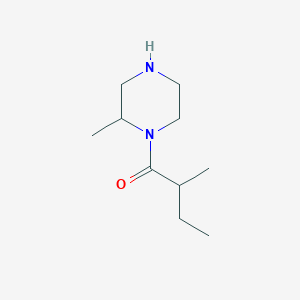
![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
amine](/img/structure/B6361865.png)
amine hydrochloride](/img/structure/B6361871.png)
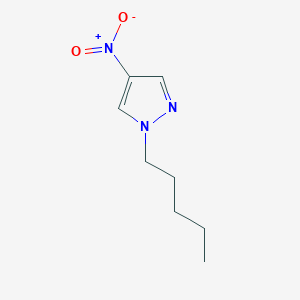
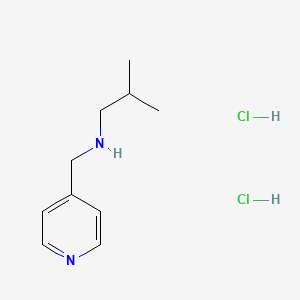
![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)